1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c24-23(28)20-10-12-25(13-11-20)21-15-26(16-21)22(27)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-21H,10-16H2,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPLYZZJQNHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a biphenyl moiety, an azetidine ring, and a carboxamide functional group, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including acylation and cyclization processes. Key methods may include:
- Formation of the Biphenyl Moiety : Achieved through nucleophilic aromatic substitution.
- Acetylation : Using acetyl chloride in the presence of a base like pyridine.
- Cyclization : Involves azetidine derivatives under acidic conditions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling .
Anticancer Potential
Recent research has explored the anticancer properties of similar piperidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, indicating that modifications in the piperidine structure can enhance biological activity .
Case Studies
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
- Inhibition of OGG1 : A study demonstrated that piperidinyl-benzimidazolone derivatives effectively inhibited OGG1, an enzyme involved in DNA repair, leading to increased sensitivity in cancer cells to oxidative damage .
- MAGL Inhibition : Research on benzoylpiperidine-based MAGL inhibitors revealed significant antiproliferative activity across various cancer cell lines, suggesting potential therapeutic applications for compounds with similar structures .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the biphenyl moiety and piperidine structure significantly impact biological activity. The presence of electron-donating groups on the phenyl ring enhances potency against specific biological targets. For example, compounds with halogen substitutions showed improved anticancer efficacy compared to their unsubstituted counterparts .
Scientific Research Applications
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. It features a unique structure that incorporates a biphenyl moiety, an azetidine ring, and a carboxamide functional group, making it of interest in medicinal chemistry because of its potential biological activities. The compound is intended for non-human research purposes only and is not meant for therapeutic or veterinary applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key methods may include acylation reactions to introduce the acetyl group and other functional groups necessary for its biological activity. The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.
Structure and Properties
The molecular formula of this compound is C22H26N2O2. Key structural features include a biphenyl group, an azetidine ring, and a piperidine-4-carboxamide moiety. Understanding the reactivity of the compound is crucial for its application in drug design, where modifications can lead to enhanced biological activity or selectivity. Relevant chemical properties include the compound's ability to undergo various chemical reactions, which can be leveraged to modify its structure and properties.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related piperidine-carboxamide derivatives with variations in substituents and ring systems (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
- Azetidine vs.
- Biphenyl Acetyl Group : Unlike sulfonyl or acetamide substituents in , the biphenyl acetyl group enhances lipophilicity, possibly improving membrane permeability.
- Carboxamide Position : Piperidine-4-carboxamide derivatives universally retain the carboxamide moiety, critical for hydrogen bonding in biological targets .
Q & A
Basic Question: What are the key synthetic pathways for preparing 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Azetidine Ring Formation : Reacting 2-([1,1'-biphenyl]-4-yl)acetic acid with azetidine precursors (e.g., azetidin-3-amine) via amide coupling agents like EDCI/HOBt .
Piperidine Carboxamide Functionalization : Piperidine-4-carboxamide is introduced via nucleophilic substitution or reductive amination, often using tert-butoxycarbonyl (Boc) protection to prevent side reactions .
Deprotection and Purification : Final Boc deprotection with TFA and purification via column chromatography (silica gel, methanol/dichloromethane gradient) .
Advanced Question: How can researchers address regioselectivity challenges during the acylation of the azetidine ring?
Answer:
Regioselectivity in azetidine acylation is influenced by steric and electronic factors:
- Steric Control : Use bulky acylating agents (e.g., 2-([1,1'-biphenyl]-4-yl)acetyl chloride) to favor reaction at the less hindered azetidine nitrogen .
- Catalytic Optimization : Employ Lewis acids like ZnCl₂ to activate the carbonyl group, enhancing reaction efficiency at the desired position .
- Monitoring : Track intermediates via LC-MS or ¹H NMR to confirm regiochemical outcomes .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with a C18 column (methanol/water, 0.1% TFA) and UV detection at 254 nm .
Advanced Question: How can mechanistic studies elucidate the stability of the azetidine-piperidine linkage under acidic conditions?
Answer:
- Kinetic Profiling : Perform pH-dependent degradation studies (pH 1–7) at 37°C, monitoring hydrolysis via LC-MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate bond dissociation energies and identify vulnerable sites .
- Isotope Labeling : Introduce deuterium at the azetidine C3 position to trace degradation pathways .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (see SDS for CAS 889952-36-7) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Question: How can researchers resolve contradictory data on the compound’s solubility in polar solvents?
Answer:
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 3–9) using nephelometry .
- Co-solvent Systems : Add 10% PEG-400 to enhance aqueous solubility .
- Thermodynamic Analysis : Measure Gibbs free energy of dissolution via calorimetry to identify optimal conditions .
Advanced Question: What strategies improve yield in the final coupling step between azetidine and piperidine moieties?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and increase yield by 15–20% .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling in inert atmospheres .
- Workflow Optimization : Implement Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .
Basic Question: How can researchers validate the compound’s biological activity in vitro?
Answer:
- Target Binding Assays : Use SPR (Surface Plasmon Resonance) to measure affinity for receptors (e.g., GPCRs) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and IC₅₀ in relevant cell lines (e.g., HEK293) .
- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via UPLC-QTOF .
Advanced Question: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., GROMACS) to optimize interactions .
- QSAR Modeling : Train models on PubChem datasets to correlate structural features with activity .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane) and refine structures using SHELX .
- Electronic Density Maps : Analyze anisotropic displacement parameters to confirm chair conformations in piperidine .
- Comparative Analysis : Cross-validate with related piperidine-azetidine derivatives in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
